molecular formula C7H11F3O3S B2856893 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans CAS No. 2408937-91-5

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans

Cat. No.: B2856893
CAS No.: 2408937-91-5
M. Wt: 232.22
InChI Key: QTTRCEKTFUWOHK-PHDIDXHHSA-N
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Description

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate is a chemical compound with the CAS Number: 2408937-91-5 . It has a molecular weight of 232.22 . The IUPAC name for this compound is 2-((1S,2R)-2-(trifluoromethyl)cyclopropyl)ethyl methanesulfonate . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate is 1S/C7H11F3O3S/c1-14(11,12)13-3-2-5-4-6(5)7(8,9)10/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 . The InChI key is QTTRCEKTFUWOHK-PHDIDXHHSA-N .


Physical and Chemical Properties Analysis

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate is a liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Self-assemblies

Diethyltin(methoxy)methanesulfonate has been utilized in the synthesis and characterization of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These compounds exhibit significant structural motifs in the solid state, contributing to the understanding of supramolecular assemblies (Shankar et al., 2011).

Improving Battery Performance

Methanesulfonic acid derivatives, such as methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS), have been explored as protection additives to improve the interfacial stability of LiMn2O4 cathode/electrolyte in lithium-ion batteries at elevated temperatures, enhancing their performance and longevity (Huang et al., 2018).

Conformations and Self-association Studies

The structure and self-association in solution of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied, contributing to the understanding of hydrogen bonding and molecular interactions in inert solvents and crystal environments (Sterkhova et al., 2014).

Methanesulfonic Acid Production from Methane

Research has demonstrated a direct process for converting methane to methanesulfonic acid, a chemical with broad industrial applications. This process could offer a method to utilize stranded natural gas efficiently (Schüth, 2019).

Analysis of Genotoxic Impurities

A method has been developed for determining genotoxic impurities, such as methyl methanesulfonate and ethyl methanesulfonate, in methanesulfonic acid using high-performance liquid chromatography. This is crucial for ensuring the safety of pharmaceuticals (Zhou et al., 2017).

Groundwater Remediation

Heat-activated persulfate oxidation has been investigated for the remediation of groundwater contaminated with perfluoroalkyl substances, demonstrating the potential for in-situ environmental cleanup efforts (Park et al., 2016).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3S/c1-14(11,12)13-3-2-5-4-6(5)7(8,9)10/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRCEKTFUWOHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCC[C@@H]1C[C@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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